Sourcing meta-substituted phenylacetic acid often leads to steric clash or thermal mismatches with ortho/para isomers. m-Tolylacetic acid (CAS 621-36-3) is the meta isomer with a 64-66°C melting point (~25°C lower than analogs), ensuring smooth melt processing. Key advantages: • Permits ortho/para electrophilic attack, avoiding complex mixtures in α-halogenation. • Preferred for high-ee diester and lactone synthesis via Michael additions. • Functions as In37P20 cluster ligand, enabling quantum dot growth without steric blocking. Supplied with consistent purity for reliable API and material science applications.
m-Tolylacetic acid (3-Methylphenylacetic acid) is a highly utilized aromatic carboxylic acid serving as a critical building block in pharmaceutical synthesis, agrochemical development, and advanced materials science . Characterized by a methyl group at the meta position of the phenyl ring, it exhibits a predicted pKa of approximately 4.30 and a distinctively low melting point of 64–66 °C . This specific structural arrangement provides a unique balance of electron-donating capability and steric accessibility compared to its ortho and para isomers. For procurement professionals and synthetic chemists, sourcing high-purity m-Tolylacetic acid is essential for applications requiring precise spatial orientation, predictable solubility kinetics, and specific reactivity profiles in downstream esterification, amidation, and organometallic capping workflows .
Substituting m-Tolylacetic acid with its close structural analogs, such as o-Tolylacetic acid or p-Tolylacetic acid, routinely results in process failures due to profound differences in steric hindrance, thermal properties, and ring reactivity [1]. Thermally, the meta-isomer melts at 64–66 °C, which is roughly 25 °C lower than both the ortho (88–90 °C) and para (91–94 °C) isomers, drastically altering melt-processing parameters and low-temperature solubility . Chemically, the meta-methyl group leaves the para and ortho positions open to electrophilic attack, leading to completely divergent product distributions in reactions like alpha-halogenation, where the para and ortho isomers react cleanly but the meta isomer yields complex mixtures [2]. Furthermore, in surface chemistry and asymmetric catalysis, the specific steric profile of the meta-substitution is required to permit necessary reagent diffusion and prevent the prohibitive steric clash seen with ortho-substituted analogs [1].
In the synthesis of diesters via organocatalytic Michael addition-lactonisation, the position of the methyl group on the phenylacetic acid ring strictly dictates reaction viability[1]. m-Tolylacetic acid successfully undergoes the reaction to form the target diester with exceptional stereocontrol (92:8 dr and >99% ee) and high conversion [1]. In stark contrast, o-Tolylacetic acid is entirely incompatible with the catalytic pocket due to prohibitive steric hindrance, resulting in less than 10% conversion [1]. This demonstrates that the meta-isomer provides the necessary electronic properties without the spatial blocking inherent to the ortho position.
| Evidence Dimension | Reaction conversion and enantiomeric excess (ee) |
| Target Compound Data | High conversion, 92:8 dr, >99% ee |
| Comparator Or Baseline | o-Tolylacetic acid (<10% conversion) |
| Quantified Difference | >80% difference in conversion yield |
| Conditions | Organocatalytic Michael addition-lactonisation using α,β-unsaturated trichloromethyl ketones |
Buyers sourcing precursors for stereoselective pharmaceutical intermediates must select the meta-isomer to ensure reaction progression, as ortho-substitution completely halts the catalytic cycle.
The steric profile of tolylacetic acid ligands directly controls the growth and reactivity of In37P20 quantum dot clusters[1]. When m-Tolylacetic acid is used as the capping ligand, the meta-substituent enhances the cluster's susceptibility to ligand displacement, allowing for controlled reactivity with P(SiMe3)3 to form larger quantum dots [1]. Conversely, substitution at the para-position (e.g., p-Tolylacetic acid) physically blocks phosphine diffusion to the core, protecting the surface and significantly reducing the rate of conversion[1].
| Evidence Dimension | Susceptibility to ligand displacement and cluster conversion rate |
| Target Compound Data | Enhances ligand displacement and permits P(SiMe3)3 reactivity |
| Comparator Or Baseline | p-Tolylacetic acid (Hinders phosphine diffusion and reduces conversion) |
| Quantified Difference | Divergent reaction pathways (conversion vs. surface protection) |
| Conditions | In37P20 cluster synthesis and subsequent reaction with P(SiMe3)3 |
For materials science procurement, selecting the meta-isomer is critical for enabling downstream ligand exchange in nanocrystal manufacturing, whereas the para-isomer acts as a dead-end passivator.
During alpha-selective chlorination of phenylacetic acids using trichloroisocyanuric acid (TCCA), the position of the methyl group fundamentally alters the product distribution [1]. While p-Tolylacetic acid and o-Tolylacetic acid undergo clean alpha-chlorination to yield single major products, m-Tolylacetic acid yields complex mixtures[1]. This occurs because the meta-methyl group activates the ortho and para positions of the aromatic ring, leading to competing electrophilic aromatic substitution that ruins the regioselectivity of the benzylic chlorination [1].
| Evidence Dimension | Product distribution during chlorination |
| Target Compound Data | Complex mixture of ring-chlorinated and alpha-chlorinated products |
| Comparator Or Baseline | p-Tolylacetic acid and o-Tolylacetic acid (Clean alpha-chlorination) |
| Quantified Difference | Binary outcome (Complex mixture vs. Single major product) |
| Conditions | Alpha-chlorination using trichloroisocyanuric acid (TCCA) |
Process chemists must actively avoid m-Tolylacetic acid when designing alpha-halogenation routes, highlighting the critical need for strict isomeric purity when sourcing tolylacetic acids.
The meta-substitution pattern of m-Tolylacetic acid disrupts crystal lattice packing more effectively than its isomers, resulting in a significantly lower melting point . m-Tolylacetic acid melts at 64–66 °C, whereas o-Tolylacetic acid melts at 88–90 °C and p-Tolylacetic acid melts at 91–94 °C . This ~25 °C depression in melting point translates to faster dissolution kinetics in cold organic solvents and allows for melt-processing at substantially lower temperatures, reducing the thermal degradation risk for sensitive co-reagents .
| Evidence Dimension | Melting point |
| Target Compound Data | 64–66 °C |
| Comparator Or Baseline | p-Tolylacetic acid (91–94 °C) and o-Tolylacetic acid (88–90 °C) |
| Quantified Difference | ~25 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Procurement engineers designing continuous flow or low-temperature batch processes can leverage the lower melting point of the meta-isomer to reduce energy costs and improve feed-line flowability.
Due to its optimal balance of electronic activation and low steric hindrance at the ortho position, m-Tolylacetic acid is the preferred substrate for synthesizing high-ee diesters and lactones via Michael additions. It ensures near-quantitative conversion where ortho-substituted analogs fail entirely [1].
In advanced materials manufacturing, m-Tolylacetic acid is utilized as a surface ligand for In37P20 clusters. Its meta-methyl group permits the necessary diffusion of phosphine reagents to the cluster core, enabling controlled growth into larger quantum dots—a process that is physically blocked by para-substituted analogs[2].
m-Tolylacetic acid is procured for the synthesis of specific active pharmaceutical ingredients (APIs) where the spatial orientation of the methyl group is critical for receptor binding. Its unique structural geometry is leveraged in combinatorial libraries to discover high-affinity antagonists, where substituting with ortho or para isomers would disrupt the required pharmacophore fit [3].
Benefiting from a melting point ~25 °C lower than its structural isomers, m-Tolylacetic acid is highly suitable for industrial processes requiring low-temperature melt feeds or rapid dissolution in cold solvent systems, minimizing thermal stress on the overall reactor environment .
Irritant